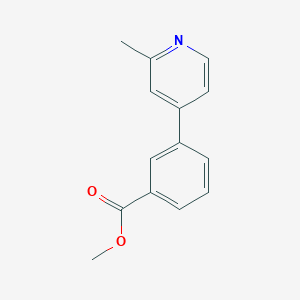
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine as the reagent.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl-carbamic acid 1,1-dimethylethyl ester
Uniqueness
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
1162338-31-9 |
|---|---|
Fórmula molecular |
C13H16BrNO2 |
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9/h2-5,10H,6-8,15H2,1H3/t10-,13-/m0/s1 |
Clave InChI |
DXRSYLNLGBXYNJ-GWCFXTLKSA-N |
SMILES isomérico |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N |
SMILES canónico |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene](/img/structure/B8416089.png)




![[1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8416116.png)


![5-Cyclopropyl-4-[(3-methyloxetan-3-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B8416139.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol](/img/structure/B8416171.png)

